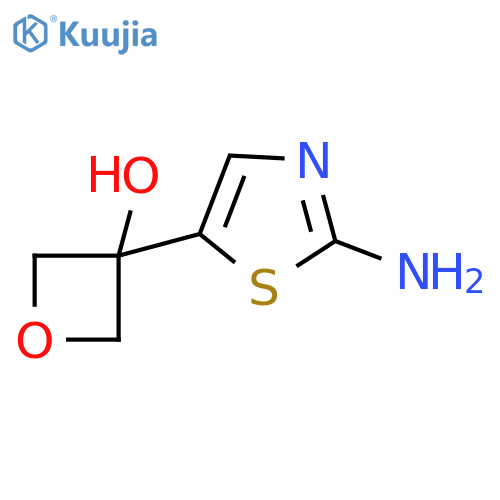

Cas no 2104155-17-9 (3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)

2104155-17-9 structure

商品名:3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol

3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol

-

- インチ: 1S/C6H8N2O2S/c7-5-8-1-4(11-5)6(9)2-10-3-6/h1,9H,2-3H2,(H2,7,8)

- InChIKey: WLLNRMRUDITWHD-UHFFFAOYSA-N

- ほほえんだ: O1CC(C2SC(N)=NC=2)(O)C1

3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1083299-2.5g |

3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol |

2104155-17-9 | 95% | 2.5g |

$1848.0 | 2023-10-28 | |

| Enamine | EN300-1083299-5.0g |

3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol |

2104155-17-9 | 95% | 5g |

$2732.0 | 2023-06-10 | |

| Enamine | EN300-1083299-10.0g |

3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol |

2104155-17-9 | 95% | 10g |

$4052.0 | 2023-06-10 | |

| Enamine | EN300-1083299-0.05g |

3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol |

2104155-17-9 | 95% | 0.05g |

$218.0 | 2023-10-28 | |

| A2B Chem LLC | AX62080-5g |

3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol |

2104155-17-9 | 95% | 5g |

$2911.00 | 2024-04-20 | |

| A2B Chem LLC | AX62080-10g |

3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol |

2104155-17-9 | 95% | 10g |

$4301.00 | 2024-04-20 | |

| Aaron | AR01ENFW-250mg |

3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol |

2104155-17-9 | 95% | 250mg |

$666.00 | 2025-02-10 | |

| Enamine | EN300-1083299-10g |

3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol |

2104155-17-9 | 95% | 10g |

$4052.0 | 2023-10-28 | |

| A2B Chem LLC | AX62080-100mg |

3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol |

2104155-17-9 | 95% | 100mg |

$379.00 | 2024-04-20 | |

| A2B Chem LLC | AX62080-500mg |

3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol |

2104155-17-9 | 95% | 500mg |

$809.00 | 2024-04-20 |

3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

2104155-17-9 (3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol) 関連製品

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬